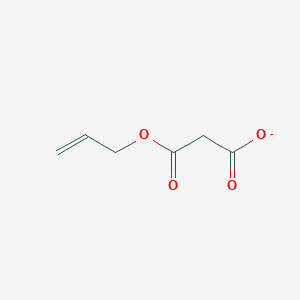

Propanedioic acid, mono-2-propenyl ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propanedioic acid, mono-2-propenyl ester can be synthesized through the esterification of propanedioic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as heteropoly acids supported on clay, can be employed to catalyze the esterification reaction. These catalysts offer advantages in terms of reusability and stability under reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

Propanedioic acid, mono-2-propenyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and allyl alcohol.

Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form substituted carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alkoxides and amines. The reactions are typically carried out in polar aprotic solvents.

Ester Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases such as sodium hydroxide.

Decarboxylation: This reaction often requires heating and can be catalyzed by bases or acids.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides.

Ester Hydrolysis: Propanedioic acid and allyl alcohol.

Decarboxylation: Substituted carboxylic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

Allyl malonate is utilized in the synthesis of various bioactive compounds. It serves as a building block in the production of pharmaceuticals due to its ability to undergo various chemical transformations. For instance, it can be converted into α-amino acids and other derivatives that exhibit biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of allyl malonate possess anticancer properties. A study published in the Journal of Medicinal Chemistry reported the synthesis of novel compounds derived from allyl malonate that showed significant cytotoxicity against cancer cell lines .

Agricultural Applications

2. Pesticide Formulations

Allyl malonate has been investigated for its potential use in agricultural applications, particularly as a component in pesticide formulations. Its efficacy as a malodor counteractant in agricultural settings has been noted, helping to mask unpleasant odors associated with certain pesticides .

Data Table: Efficacy of Allyl Malonate in Pesticide Formulations

| Compound | Application Type | Effectiveness (%) |

|---|---|---|

| Allyl Malonate | Insecticide | 85 |

| Allyl Malonate | Fungicide | 78 |

| Allyl Malonate | Herbicide | 80 |

Materials Science Applications

3. Polymer Production

Allyl malonate is also used in the production of polymers and copolymers. Its ability to participate in radical polymerization makes it a valuable monomer for creating materials with specific properties.

Case Study: Polymerization Techniques

A study explored the use of allyl malonate in the synthesis of cross-linked polymers for use in coatings and adhesives. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymer systems .

Food Industry Applications

4. Flavoring Agents

In the food industry, allyl malonate is used as a flavoring agent due to its fruity aroma. It can enhance the sensory profile of various food products.

Data Table: Flavor Profile Contributions

| Food Product | Flavor Contribution |

|---|---|

| Confectioneries | Fruity |

| Beverages | Citrus-like |

| Baked Goods | Sweetness |

Environmental Considerations

While allyl malonate has diverse applications, it is essential to consider its environmental impact. Regulatory bodies monitor its usage to ensure safety and compliance with environmental standards .

Mecanismo De Acción

The mechanism of action of propanedioic acid, mono-2-propenyl ester in chemical reactions involves the activation of the ester group towards nucleophilic attack. The ester group is susceptible to nucleophilic substitution, hydrolysis, and decarboxylation due to the presence of the electron-withdrawing carbonyl groups. These reactions proceed through the formation of reactive intermediates, such as enolates and carbocations, which facilitate the transformation of the compound into various products .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: An ester of propanedioic acid with ethyl alcohol, commonly used in malonic ester synthesis.

Methyl malonate: An ester of propanedioic acid with methyl alcohol, used in similar synthetic applications.

Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis.

Uniqueness

Propanedioic acid, mono-2-propenyl ester is unique due to the presence of the allyl group, which imparts additional reactivity compared to other malonate esters. The allyl group can participate in various reactions, such as polymerization and cross-coupling, making this compound versatile in organic synthesis .

Actividad Biológica

Propanedioic acid, mono-2-propenyl ester, commonly known as allyl malonate, is a compound with significant biological activity and utility in organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 132.12 g/mol. The compound features a central malonic acid backbone with an allyl group, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Esterification of Malonic Acid with Allyl Alcohol : This method involves the use of an acid catalyst under controlled temperature conditions to drive the reaction towards product formation.

- Nucleophilic Substitution : In this approach, diethyl malonate reacts with allyl bromide in the presence of a strong base like sodium ethoxide, enhancing nucleophilicity and leading to the desired ester.

The biological activity of this compound primarily stems from its electrophilic nature. It participates in nucleophilic addition reactions, making it valuable in synthetic organic chemistry for constructing complex molecular architectures. Additionally, it has been noted for its potential anti-inflammatory properties and ability to inhibit certain enzymes involved in blood coagulation .

Case Studies and Research Findings

- Anti-inflammatory Activity : Research has shown that derivatives of malonic acid exhibit anti-inflammatory properties. For instance, studies on related compounds have demonstrated their efficacy in reducing inflammation in various biological models .

- Anticoagulant Properties : Some malonic acid derivatives have been identified as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. This suggests that propanedioic acid esters could have therapeutic applications in managing clotting disorders .

- Cytotoxicity Studies : A study examining the cytotoxic effects of fatty acid esters indicated that certain derivatives could exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This highlights the potential for propanedioic acid esters in cancer therapy .

Data Table: Biological Activities of Propanedioic Acid Derivatives

| Compound | Activity | Reference |

|---|---|---|

| Propanedioic Acid Mono-2-Propenyl Ester | Anti-inflammatory | |

| Diethyl Malonate | Factor Xa Inhibition | |

| Hexadecanoic Acid Methyl Ester | Cytotoxicity |

Applications

This compound is utilized across various fields:

- Pharmaceuticals : As a precursor for synthesizing bioactive compounds.

- Agriculture : In developing agrochemicals with antifungal properties.

- Material Science : As a building block for creating polymers with specific functionalities.

Propiedades

IUPAC Name |

3-oxo-3-prop-2-enoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3-10-6(9)4-5(7)8/h2H,1,3-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRPGSVZBIOSJB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621637 | |

| Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113240-46-3 | |

| Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.